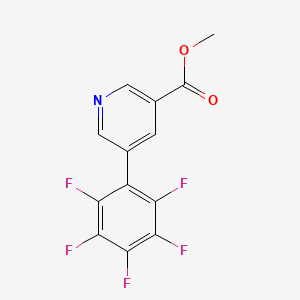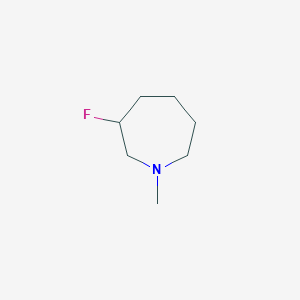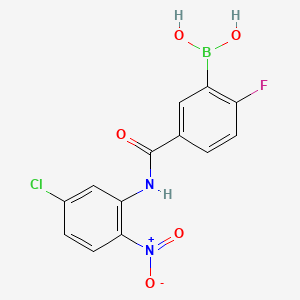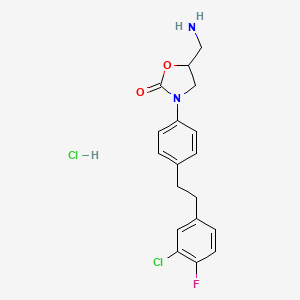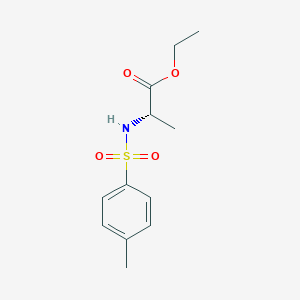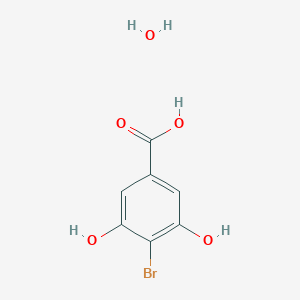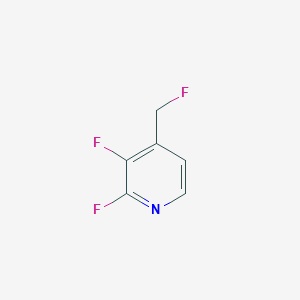
2,3-Difluoro-4-(fluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Difluoro-4-(fluoromethyl)pyridine is a fluorinated heterocyclic compound. The presence of fluorine atoms in its structure imparts unique physical, chemical, and biological properties. Fluorinated pyridines are of significant interest due to their reduced basicity and reactivity compared to their chlorinated and brominated analogues . This compound is used in various fields, including medicinal chemistry, agrochemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 2,3-Difluoro-4-(fluoromethyl)pyridine, can be achieved through several methods. One common approach involves the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor® . Another method includes the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride . These reactions typically occur under mild conditions and yield high purity products.
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale electrophilic fluorination processes. The use of efficient fluorinating reagents and reliable fluorination technology has accelerated the development of these compounds . The availability of fluorinated synthetic blocks and effective fluorinating reagents has made industrial production more feasible.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Difluoro-4-(fluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: Substitution of halogens with nucleophiles.
Electrophilic Fluorination: Introduction of fluorine atoms into the pyridine ring.
Oxidation and Reduction: Modifications of the pyridine ring structure.
Common Reagents and Conditions
Common reagents used in these reactions include Selectfluor®, potassium fluoride, and N-fluorobis(trifluoromethanesulfonyl)imide . These reactions typically occur in solvents like dichloromethane at room temperature.
Major Products Formed
The major products formed from these reactions include various fluorinated pyridines and their derivatives, which are used in medicinal and agrochemical applications .
Applications De Recherche Scientifique
2,3-Difluoro-4-(fluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: Used in the development of pharmaceuticals due to its unique biological properties.
Agrochemistry: Incorporated into agricultural products to enhance their physical and biological properties.
Materials Science: Used in the synthesis of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,3-Difluoro-4-(fluoromethyl)pyridine involves its interaction with molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to specific receptors and enzymes, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Difluoro-4-(trifluoromethyl)pyridine
- 2-Fluoro-3-(trifluoromethyl)pyridine
- 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine
Uniqueness
2,3-Difluoro-4-(fluoromethyl)pyridine is unique due to its specific fluorination pattern, which imparts distinct physical and chemical properties. Compared to other similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in medicinal chemistry and agrochemistry .
Propriétés
Numéro CAS |
84940-50-1 |
|---|---|
Formule moléculaire |
C6H4F3N |
Poids moléculaire |
147.10 g/mol |
Nom IUPAC |
2,3-difluoro-4-(fluoromethyl)pyridine |
InChI |
InChI=1S/C6H4F3N/c7-3-4-1-2-10-6(9)5(4)8/h1-2H,3H2 |
Clé InChI |
FPQOHVXCQUNLGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1CF)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


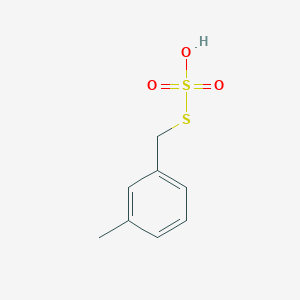
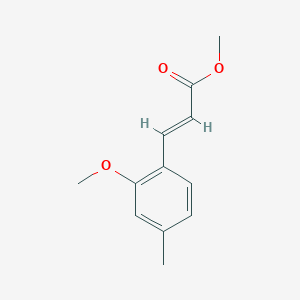


![N-Butyl-2-[[2-(4-Fluorophenyl)-7-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12837611.png)
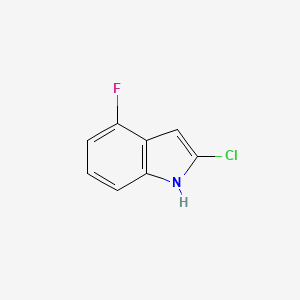
![6-bromo-7-methyloxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B12837625.png)
